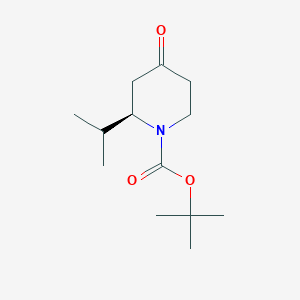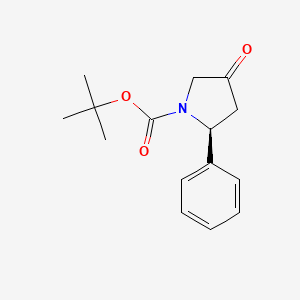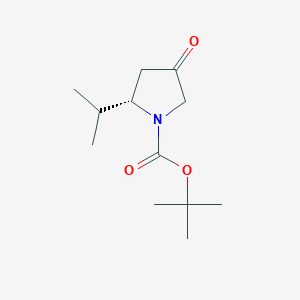
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Übersicht
Beschreibung
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the CAS Number: 52773-23-6 . It has a molecular weight of 138.17 and its IUPAC name is 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone .
Molecular Structure Analysis
The molecular formula of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone is C7H10N2O . The InChI code for this compound is 1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 .Physical And Chemical Properties Analysis
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a powder with a melting point of 44-45°C . It has a molecular weight of 138.17 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: serves as a versatile building block in organic synthesis. It can be used to construct various complex molecules due to its reactive ketone group, which can undergo nucleophilic addition reactions. This compound is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the design of new drugs. Its pyrazole ring is a common motif in molecules with significant biological activity. It can be modified to produce derivatives that may act as inhibitors or activators of certain biological pathways, potentially leading to new treatments for diseases .
Material Science
The compound’s structural features make it suitable for research in material science, particularly in the development of organic semiconductors. Its ability to donate and accept electrons can be harnessed to create materials with specific electronic properties, useful in solar cells and light-emitting diodes (LEDs) .
Agricultural Chemistry
In the field of agricultural chemistry, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone can be used to synthesize pesticides and herbicides. The pyrazole moiety is known for its role in plant growth regulation, and modifying this core structure could lead to the development of new agrochemicals .
Analytical Chemistry
This compound can also be used as a standard or reagent in analytical chemistry. It can be part of calibration solutions for chromatographic methods or used in spectroscopic analysis due to its distinct absorption properties, aiding in the identification and quantification of substances .
Chemical Education
Lastly, it can be employed in chemical education as a teaching aid for organic chemistry concepts. Its structure illustrates fundamental organic functional groups and reactivity, making it an excellent example for students learning about organic synthesis and reaction mechanisms .
Safety and Hazards
The safety information for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHIUPNDYVERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357116 | |
| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
52773-23-6 | |
| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)



